Garbanzol

描述

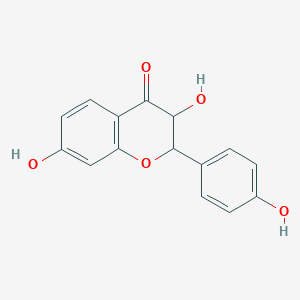

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTGGIJPIYOHGT-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331820 | |

| Record name | Garbanzol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garbanzol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1226-22-8 | |

| Record name | Garbanzol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garbanzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garbanzol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARBANZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87V438N7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Garbanzol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 208 °C | |

| Record name | Garbanzol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Garcinol in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into "Garbanzol" revealed a likely misspelling of "Garcinol," a polyisoprenylated benzophenone extracted from the fruit rind of Garcinia indica. Garcinol has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent. This document provides a comprehensive overview of the molecular mechanisms through which Garcinol exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Mechanisms of Action

Garcinol's anticancer activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

Garcinol is a potent inducer of apoptosis in various cancer cell lines. The primary mechanisms involve the intrinsic mitochondrial pathway and the modulation of anti-apoptotic proteins.

Mitochondrial Pathway Activation:

Garcinol treatment leads to a rapid loss of the mitochondrial transmembrane potential, which triggers the release of cytochrome c from the mitochondria into the cytosol.[1] This event is a critical step in the activation of the caspase cascade. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of procaspase-9.[1] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -2.[1]

Modulation of Apoptotic Regulators:

-

Caspase Activation: Garcinol treatment results in a dose-dependent increase in the cleaved (active) form of caspase-3 in prostate cancer cells.[2]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

DNA Fragmentation: The activation of the caspase cascade ultimately leads to the degradation of chromosomal DNA by caspase-activated deoxyribonuclease.[1]

Quantitative Data on Apoptosis Induction

| Cell Line | Compound | Concentration | Apoptosis Induction | Reference |

| HCT116 (Colon) | Garcinol | Not Specified | 18% | [3] |

| HCT116 (Colon) | TRAIL | Not Specified | 14% | [3] |

| HCT116 (Colon) | Garcinol + TRAIL | Not Specified | 67% | [3] |

| HT29 (Colon) | Garcinol + TRAIL | Not Specified | Increased from 6% to 19.6% (FACS) | [3] |

Experimental Protocol: Histone/DNA ELISA for Apoptosis Detection

This protocol is based on the methods used to investigate the apoptosis-inducing effect of garcinol in prostate and pancreatic cancer cells.[2][4]

-

Cell Seeding: Seed cancer cells (e.g., LNCaP, C4-2B, PC3, BxPC-3) in a 96-well plate at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of Garcinol for the desired time period (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial cell death detection ELISA kit.

-

ELISA Procedure:

-

Transfer the cell lysates to a streptavidin-coated microplate.

-

Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies.

-

Incubate for 2 hours at room temperature.

-

Wash the wells to remove unbound components.

-

Add ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution as a substrate for the peroxidase.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of nucleosomes released during apoptosis.

Signaling Pathway for Garcinol-Induced Apoptosis

Caption: Garcinol induces apoptosis via the mitochondrial pathway.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Garcinol has been shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

-

Garcinol inhibits the constitutive levels of NF-κB activity in prostate and pancreatic cancer cells.[4]

-

This inhibition is dose-dependent and leads to the downregulation of NF-κB-regulated genes that are involved in cell survival and proliferation.[2][4]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is based on the methods used to assess the effect of garcinol on NF-κB-DNA binding activity.[2]

-

Nuclear Extract Preparation:

-

Treat cancer cells with Garcinol for the specified duration.

-

Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts using a Bradford assay.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe using a spin column.

-

-

Binding Reaction:

-

Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

-

Visualization:

-

Dry the gel and expose it to an X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.

-

NF-κB Inhibition Pathway

Caption: Garcinol inhibits the NF-κB signaling pathway.

Potentiation of TRAIL-Induced Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent, but many cancer cells are resistant to its effects. Garcinol can sensitize cancer cells to TRAIL-induced apoptosis.[3]

Mechanism of Sensitization:

-

Upregulation of Death Receptors: Garcinol treatment increases the expression of TRAIL receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of colon cancer cells in a dose-dependent manner.[3]

-

Downregulation of Antiapoptotic Proteins: Garcinol downregulates the expression of antiapoptotic proteins such as cFLIP, which is an inhibitor of caspase-8.[3]

Experimental Workflow for Studying TRAIL Sensitization

Caption: Workflow for assessing Garcinol's sensitization to TRAIL.

Cell Cycle Arrest

While the primary focus of the available literature is on apoptosis, many natural compounds that induce apoptosis also cause cell cycle arrest.[5][6] This is a logical preceding step, as the cell cycle machinery is intricately linked with apoptotic pathways. For instance, the tumor suppressor protein p53 can induce both cell cycle arrest and apoptosis.[7] The induction of G2/M phase arrest has been observed with other stilbenoid compounds, which is then followed by an increase in the sub-G1 phase, indicative of apoptosis.[6]

Conclusion

Garcinol exhibits significant anticancer potential through a multi-pronged approach. Its ability to induce apoptosis via the mitochondrial pathway, inhibit the pro-survival NF-κB signaling pathway, and sensitize cancer cells to TRAIL-induced cell death makes it a compelling candidate for further preclinical and clinical investigation. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Garcinol.

References

- 1. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Garcinol Potentiates TRAIL-Induced Apoptosis through Modulation of Death Receptors and Antiapoptotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Garcinol-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF- kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biological Activities of Garbanzol: A Technical Guide for Drug Discovery and Development

An In-depth Review of the Antioxidant, Anti-inflammatory, and Anticancer Properties of the Flavonoid Garbanzol

Introduction

This compound, a flavonoid belonging to the flavanonol subclass, has garnered interest within the scientific community for its potential therapeutic applications. Like other flavonoids, it is a plant secondary metabolite known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in the current literature, this section presents a summary of the inhibitory concentrations (IC₅₀) for related flavonoids and compounds in various in vitro assays. This comparative data provides a valuable reference for assessing the potential potency of this compound.

Table 1: Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Extract | DPPH Radical Scavenging IC₅₀ (µg/mL) | ABTS Radical Scavenging IC₅₀ (µg/mL) | Reference |

| This compound | Data not available | Data not available | |

| Vernonia amygdalina Methanol Extract | 94.92 | 179.8 | [2] |

| Anogeissus leiocarpus Ethanol Extract | 104.74 | Data not available | [3] |

| Ascorbic Acid (Standard) | ~5.83 | Data not available | [4] |

Table 2: Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids can be quantified by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as by their capacity to reduce the production of inflammatory mediators like nitric oxide (NO) in cell-based assays.

| Compound | Assay | IC₅₀ (µM) | Reference |

| This compound | Data not available | Data not available | |

| Garcinol (related compound) | 5-Lipoxygenase (cell-free) | 0.1 | |

| Garcinol (related compound) | Cyclooxygenase-1 (COX-1) | 12 | |

| Apigenin | NO Production (RAW 264.7 cells) | 23 | [5][6] |

| Wogonin | NO Production (RAW 264.7 cells) | 17 | [5][6] |

| Luteolin | NO Production (RAW 264.7 cells) | 27 | [5][6] |

Table 3: Cytotoxic Activity against Cancer Cell Lines

The anticancer potential of flavonoids is often initially assessed by their cytotoxicity against various cancer cell lines. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth or viability.

| Compound/Extract | Cell Line | Cancer Type | IC₅₀ | Reference |

| This compound | Data not available | Data not available | ||

| Artocarpin | MCF-7 | Breast Cancer | 12.53 µg/mL (28.73 µM) | [7] |

| Syzygium samarangense Ethyl Acetate Fraction | MCF-7 | Breast Cancer | 7.2 µg/mL | [8][9] |

| Doxorubicin (Standard) | MCF-7 | Breast Cancer | 1.2 µg/mL | [8][9] |

| Catechin | HeLa | Cervical Cancer | 22.91 µg/mL | [10] |

| Anisomeles indica Ethanol Extract | HeLa | Cervical Cancer | 38.8 µg/mL | [11] |

| Nepeta paulsenii Ethanolic Flower Extract | A549 | Lung Cancer | 50.58 µg/mL | [12] |

| Curcumin (Standard) | A549 | Lung Cancer | 33 µM | [13] |

| Luteolin | HCT-116 | Colon Cancer | 66.86 µM (72h) | [14] |

| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.18 µg/mL | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of flavonoids like this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound solutions to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound (this compound).

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.

Protocol:

-

Use a commercial COX inhibitor screening assay kit or purified COX-1 and COX-2 enzymes.

-

Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

-

Add various concentrations of the test compound (this compound) or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the reaction mixture.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

The activity of the enzyme can be measured by detecting the production of prostaglandin E₂ (PGE₂) using an ELISA or by monitoring the consumption of oxygen using an oxygen electrode.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value from the concentration-inhibition curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes.

Protocol:

-

Utilize a commercial 5-LOX inhibitor screening kit or purified 5-LOX enzyme.

-

Prepare a reaction buffer containing the 5-LOX enzyme.

-

Add various concentrations of the test compound (this compound) or a known 5-LOX inhibitor (e.g., zileuton).

-

Initiate the reaction by adding the substrate, arachidonic acid or linoleic acid.

-

The product formation can be measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of hydroperoxides).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.

Protocol:

-

Treat cancer cells with the test compound (this compound) to induce apoptosis.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

The presence and intensity of the bands corresponding to the cleaved (active) forms of caspases indicate the induction of apoptosis.

Signaling Pathways and Mechanisms of Action

Flavonoids, including potentially this compound, exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Antioxidant Mechanism

Flavonoids act as antioxidants through several mechanisms, including direct scavenging of free radicals and chelation of metal ions involved in radical formation. The following diagram illustrates a simplified workflow for assessing antioxidant activity.

Caption: Workflow for determining the antioxidant activity of this compound.

Anti-inflammatory Signaling Pathways

Chronic inflammation is implicated in various diseases. Flavonoids can interfere with inflammatory processes by inhibiting pro-inflammatory enzymes and modulating signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the expression of genes involved in inflammation.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Anticancer Signaling Pathways

The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis (programmed cell death) and to inhibit signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.

Caption: Hypothetical intrinsic pathway of apoptosis induced by this compound.

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its inhibition by flavonoids can lead to anticancer effects.

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

The MAPK/ERK pathway is another key regulator of cell proliferation and differentiation. Its dysregulation is common in cancer, making it a target for anticancer agents.

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound, a flavanonol, holds promise as a bioactive compound with potential applications in the prevention and treatment of diseases associated with oxidative stress, inflammation, and cancer. While direct quantitative data on its efficacy is still emerging, comparative analysis with other flavonoids suggests that it is likely to exhibit significant biological activities.

Future research should focus on:

-

Quantitative analysis: Determining the specific IC₅₀ values of pure this compound in a wide range of antioxidant, anti-inflammatory, and cytotoxicity assays.

-

Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

-

Structure-activity relationship studies: Synthesizing and testing this compound derivatives to optimize its biological activities and pharmacokinetic properties.

The information presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of this compound, paving the way for its potential development as a novel drug candidate.

References

- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells | Acta Medica Philippina [actamedicaphilippina.upm.edu.ph]

- 10. oamjms.eu [oamjms.eu]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic, proapoptotic and antioxidative potential of flavonoids isolated from propolis against colon (HCT-116) and breast (MDA-MB-231) cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.waocp.org [journal.waocp.org]

Garbanzol: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garbanzol, a flavanonol, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, methods for its extraction and isolation, and insights into its potential biological mechanisms of action. While specific data on this compound remains limited, this document consolidates the available information and draws parallels with structurally related flavonoids to offer a foundational understanding for future research and development.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary reported natural sources include:

-

Chickpea (Cicer arietinum) : this compound is reported to be a natural product found in chickpeas, from which its name is derived.[1][2] However, detailed quantitative analyses of this compound content in various chickpea cultivars are not extensively documented in current literature. Studies have shown that colored chickpea varieties (black, red, brown) contain significantly higher total phenolic and flavonoid content compared to cream-colored varieties, suggesting these may be richer sources of flavonoids like this compound.[3][4][5]

-

Lacquer Tree (Rhus verniciflua Stokes) : The heartwood of the lacquer tree is a known source from which this compound can be isolated.[6][7] This plant is also a source of other bioactive flavonoids such as fustin, fisetin, sulfuretin, and butein.[8]

-

Akschindlium godefroyanum (Kuntze) H. Ohashi : The roots of this plant have been found to contain this compound, along with other flavanonols.

While these sources have been identified, the concentration of this compound can vary depending on the plant part, cultivar, and growing conditions.

Extraction and Isolation Protocols

Detailed protocols for the extraction and isolation of this compound from its natural plant sources are not widely published. However, general methods for flavonoid extraction and a specific protocol for the purification of heterologously produced this compound provide a strong basis for its isolation.

General Flavonoid Extraction from Plant Material

A common approach for extracting flavonoids from plant sources like Cicer arietinum involves solvent extraction.

Protocol: Methanolic Extraction of Chickpea Seeds

-

Preparation of Plant Material : Freshly collected chickpea seeds are dried at 50°C. The dried seeds are then finely powdered to increase the surface area for extraction.

-

Solvent Extraction : The powdered seed material is subjected to overnight extraction with 75% methanol with continuous stirring.

-

Filtration and Concentration : The resulting mixture is centrifuged at 3,000 rpm to separate the supernatant from the solid plant debris. The supernatant, containing the extracted compounds, is then concentrated in vacuo using a rotary evaporator to remove the solvent. The yield of the crude extract from chickpeas using this method has been reported to be approximately 10%.

Further purification of this compound from this crude extract would require subsequent chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Matrix Solid-Phase Dispersion (MSPD) for Quantification in Rhus verniciflua

A specific method for the simultaneous quantification of six flavonoids, including this compound, from Rhus verniciflua has been developed, providing a basis for analytical-scale extraction and analysis.[9]

Protocol: MSPD-HPLC-PDA Analysis [9]

-

Adsorbent and Sample Preparation : Zeolite Socony Mobil-twenty-two molecular sieves are used as the adsorbent. The plant sample is mixed with the adsorbent in a 2:5 ratio.

-

Grinding : The mixture is ground for 3 minutes to ensure thorough dispersion.

-

Elution : The ground mixture is eluted with 8 mL of 70% methanol in water.

-

Analysis : The eluate is then analyzed by HPLC coupled with a photodiode array (PDA) detector for the quantification of this compound and other flavonoids.

Purification of Heterologously Produced this compound

A detailed purification protocol has been established for this compound produced in a heterologous host, Streptomyces albus.[10] This multi-step process yields high-purity this compound.

Protocol: Purification from S. albus Culture [10]

-

Initial Extraction : The culture broth is extracted with ethyl acetate. The organic phase is collected and dried.

-

Solid-Phase Extraction (SPE) : The dried extract is redissolved and subjected to SPE for initial fractionation.

-

Semi-preparative HPLC : The this compound-containing fractions from SPE are further purified using semi-preparative HPLC.

-

Final Purification : A final purification step, likely involving another round of HPLC, is performed to obtain highly pure this compound. Using this method, 0.8 mg of nearly pure this compound was obtained.[10]

Quantitative Data

Quantitative data for this compound from its natural sources is sparse. The most detailed information comes from its heterologous production.

Table 1: Quantitative Data for this compound from Heterologous Production in Streptomyces albus

| Parameter | Value | Reference |

| Yield in Culture | 3.74 ± 0.55 µg/L | [10] |

| Purified Amount | 0.8 mg | [10] |

| Purity | Almost pure | [10] |

Table 2: Analytical Parameters for this compound Quantification in Rhus verniciflua by MSPD-HPLC-PDA [9]

| Parameter | Value |

| Limit of Detection (LOD) | 0.16 µg/mL |

| Limit of Quantification (LOQ) | 0.50 µg/mL |

Table 3: Total Phenolic and Flavonoid Content in Different Chickpea (Cicer arietinum) Varieties

Note: These values represent the total phenolic and flavonoid content and not specifically the concentration of this compound.

| Chickpea Variety | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |

| Soybean (for comparison) | 46.65 ± 1.00 | 191.70 ± 8.73 | [11] |

| Lima Bean (for comparison) | 30.64 ± 1.50 | - | [11] |

| Common Bean (for comparison) | - | 135.35 ± 10.88 | [11] |

Studies have indicated that colored chickpea seed coats contain significantly higher levels of total phenolics and flavonoids.[3][5]

Potential Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature. However, based on the activities of structurally similar flavonoids, it is plausible that this compound may exert its biological effects through the modulation of key inflammatory and antioxidant pathways.

Inhibition of Pro-inflammatory Signaling Pathways (NF-κB and MAPK)

Many flavonoids are known to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12][13] Resokaempferol, a flavonoid with a similar structure to this compound, has been shown to inhibit the activation of NF-κB and JNK/p38 MAPK signaling pathways in activated macrophages.[2][6]

Caption: Inferred inhibition of the NF-κB pathway by this compound.

Caption: Inferred inhibition of the MAPK pathway by this compound.

Activation of the Antioxidant Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Several flavonoids, such as fisetin, have been shown to activate the Nrf2 pathway, leading to a protective effect against oxidative stress.[1][7]

Caption: Inferred activation of the Nrf2 pathway by this compound.

Experimental Protocols for Bioactivity Assessment

To evaluate the potential biological activities of this compound, standard in vitro assays can be employed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation : Prepare a series of concentrations of this compound in methanol.

-

Reaction Mixture : In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL) to varying concentrations of the this compound solution (e.g., 20 µL). A control containing only methanol and the DPPH solution should be included.

-

Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vitro Anti-inflammatory Activity

5.2.1. Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of egg albumin, which is analogous to protein denaturation in inflammatory responses.

Protocol

-

Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation : Incubate the mixtures at 37°C for 15 minutes.

-

Heat Denaturation : Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement : After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation : The percentage of inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

5.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization

This method evaluates the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is a measure of its anti-inflammatory potential.

Protocol

-

HRBC Suspension Preparation : Prepare a 10% (v/v) suspension of human red blood cells in isotonic buffer.

-

Reaction Mixture : Mix 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension with varying concentrations of this compound.

-

Incubation : Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation : Centrifuge the mixtures at 3,000 rpm for 10 minutes.

-

Hemoglobin Measurement : Measure the absorbance of the supernatant, which contains hemoglobin released from lysed cells, at 560 nm.

-

Calculation : The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]

Conclusion and Future Directions

This compound is a naturally occurring flavanonol with potential for further investigation as a bioactive compound. While its presence has been confirmed in several plant species, there is a significant lack of detailed research on its extraction, quantification, and biological activities. The information available on structurally related flavonoids suggests that this compound may possess antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.

Future research should focus on:

-

Developing and optimizing extraction and purification protocols for this compound from its natural sources, particularly Cicer arietinum.

-

Quantifying the this compound content in various cultivars of its source plants to identify high-yielding varieties.

-

Conducting in-depth in vitro and in vivo studies to elucidate the specific biological activities of this compound and its mechanisms of action on key signaling pathways.

Such research will be crucial for unlocking the full potential of this compound for applications in the pharmaceutical and nutraceutical industries.

References

- 1. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of polyphenols, flavonoids, and antioxidant capacity in colored chickpea (Cicer arietinum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. krishisanskriti.org [krishisanskriti.org]

- 5. researchgate.net [researchgate.net]

- 6. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Simultaneous quantification of six flavonoids of Rhus verniciflua Stokes using matrix solid-phase dispersion via high-performance liquid chromatography coupled with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effect of Fustin against Huntington’s Disease in 3-Nitropropionic Treated Rats via Downregulation of Oxidative Stress and Alteration in Neurotransmitters and Brain-Derived Neurotrophic Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Phenolic and Flavonoid Content, Antioxidant Activity, and Proximate Composition of Some Legume Seeds Grown in Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalsciencebooks.info [globalsciencebooks.info]

A Technical Guide to the De Novo Biosynthesis of Garbanzol in Engineered Streptomyces albus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the engineered de novo biosynthesis of the flavanonol, garbanzol, in the microbial host Streptomyces albus. This document details the biosynthetic pathway, summarizes key production data, outlines the experimental protocols for replication, and visualizes the core biological and experimental processes. The information presented is based on the successful heterologous production of this compound, which leverages the metabolic versatility of S. albus as a microbial cell factory.[1][2][3]

Introduction to this compound and its Microbial Production

This compound is a flavonoid, a class of plant secondary metabolites known for their diverse bioactive properties, including antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] Traditional extraction from plant sources is often inefficient and subject to environmental variability. Microbial biosynthesis in engineered hosts like Streptomyces albus presents a promising alternative for sustainable and scalable production.[1][2] This guide focuses on a specific engineered pathway that enables S. albus to produce this compound de novo.

The engineered production of this compound has been successfully demonstrated in Streptomyces albus, a bacterium recognized for its capacity to produce a wide array of secondary metabolites.[4][5] The biosynthesis was achieved through the heterologous expression of a set of genes encoding the necessary enzymatic steps to convert precursor metabolites into this compound.[4]

The Engineered Biosynthetic Pathway of this compound

The de novo biosynthesis of this compound in the engineered S. albus strain, designated as S. albus pGR, initiates from the amino acid L-tyrosine. The pathway involves six key enzymatic steps to reach the final product.[4] A central intermediate in this pathway is liquiritigenin, from which the pathways to this compound and other flavonoids diverge.[4][1]

The enzymes involved in this engineered pathway are sourced from various organisms to optimize the biosynthetic flux.[1] A notable discovery in this system is the bifunctional nature of the heterologously expressed flavanone 3-hydroxylase (F3H), which exhibits a 2-hydroxylase side activity. This leads to the production of not only this compound but also a variety of other flavonoids, including 7,4′-dihydroxyflavone, resokaempferol, kaempferol, and apigenin.[4][2]

Below is a diagram illustrating the engineered biosynthetic pathway for this compound production in S. albus.

Caption: Engineered biosynthetic pathway for the de novo production of this compound in S. albus.

Quantitative Data Summary

The production of this compound and biomass accumulation in the engineered S. albus pGR strain were monitored over a period of 168 hours. The data indicates that the production of this compound increases over time, with the growth of the producing strain being comparable to a control strain carrying an empty vector.[1] This suggests that the production of this compound and its intermediates does not exert a significant toxic effect on the host.[1]

| Time (hours) | This compound Titer (µg/L) | S. albus pGR Biomass (g/L) | S. albus pIAGO (Control) Biomass (g/L) |

| 24 | ~5 | ~1.5 | ~1.5 |

| 48 | ~20 | ~3.0 | ~3.2 |

| 72 | ~45 | ~4.5 | ~5.5 |

| 96 | ~70 | ~6.0 | ~6.5 |

| 120 | ~90 | ~7.0 | ~7.2 |

| 144 | ~100 | ~7.5 | ~7.8 |

| 168 | ~105 | ~7.8 | ~8.0 |

| Note: The values presented are estimations based on graphical data from the source literature and are intended for comparative purposes. |

Detailed Experimental Protocols

This section provides the methodologies for the key experiments involved in the creation and evaluation of the this compound-producing S. albus strain.

4.1. Construction of the Expression Plasmid

The heterologous expression of the this compound biosynthetic pathway was achieved using the E. coli-Streptomyces shuttle vector pIAGO. The genes encoding the biosynthetic enzymes were cloned into this vector under the control of the strong constitutive promoter, PermE*.[4]

-

Vector: pIAGO

-

Promoter: PermE*

-

Gene Sources:

-

Cloning Strategy: The genes were assembled into a synthetic operon and subcloned as a BglII-BamHI fragment into the pIAGO plasmid.[4][2]

The overall workflow for the construction of the recombinant strain is depicted below.

Caption: Experimental workflow for the creation and analysis of the this compound-producing S. albus strain.

4.2. Cultivation and Fermentation

-

Strain: S. albus pGR (producing strain), S. albus pIAGO (negative control)

-

Media: R5A medium was used for flavonoid production.[6]

-

Culture Conditions: The strains were cultivated, and samples were taken at regular intervals (every 24 hours for 168 hours) to monitor biomass and this compound production.[1]

4.3. Extraction and Analysis

-

Extraction: Culture extracts were prepared for analysis.

-

Analytical Method: High-performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (HPLC-HRESIMS) was used to identify and quantify this compound and other flavonoid products in the culture extracts.[4]

Conclusion and Future Outlook

The successful de novo biosynthesis of this compound in Streptomyces albus demonstrates the potential of this bacterium as a robust chassis for the production of valuable plant-derived flavonoids. The discovery of the F3H enzyme's side activity further highlights the capacity for generating a diversity of related compounds, which could be beneficial for drug discovery and development.[4][2] Future work could focus on optimizing the metabolic pathway to increase this compound titers and minimize the production of side products, potentially through protein engineering of the F3H enzyme or by balancing the expression levels of the pathway genes.

References

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. researchgate.net [researchgate.net]

- 3. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity | Publicación [silice.csic.es]

- 4. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Garbanzol: A Phytochemical Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Garbanzol is a flavanonol, a class of flavonoids naturally occurring in various plants, most notably in the seeds of the chickpea (Cicer arietinum), from which it derives its name. This technical guide provides a comprehensive overview of the discovery, history, and phytochemistry of this compound. It details its biosynthesis, methods for its extraction and quantification, and its biological activities with a focus on the underlying signaling pathways. This document is intended to serve as a core resource for researchers in phytochemistry, pharmacology, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation into this promising bioactive compound.

Discovery and History

Early phytochemical screenings of Cicer arietinum revealed a rich profile of phenolic compounds, including flavonoids, isoflavonoids, and their glycosides. It is within this context of systematic natural product chemistry that this compound was first isolated and its structure as (2R,3R)-3,4′,7-Trihydroxyflavanone was elucidated. The name "this compound" is a direct reference to the garbanzo bean, the common name for chickpeas, highlighting its primary known natural source at the time of its discovery.

Subsequent research has confirmed its presence in other legumes as well, including the butter bean (Phaseolus lunatus) and the Indian kino tree (Pterocarpus marsupium). While initially a subject of purely phytochemical interest, modern research has shifted towards understanding its biosynthesis and exploring its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1]

Phytochemistry and Biosynthesis

This compound is a flavanonol with a characteristic C6-C3-C6 flavonoid backbone. Its biosynthesis in plants is part of the broader phenylpropanoid pathway.

The biosynthesis of this compound begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic steps. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is then isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin.[2]

For the synthesis of this compound, a branch in the pathway occurs where chalcone reductase (CHR) is required to produce isoliquiritigenin, which is then isomerized to liquiritigenin. Finally, flavanone 3-hydroxylase (F3H) acts on liquiritigenin to introduce a hydroxyl group at the C3 position, yielding this compound.[2]

Logical Flow of this compound Biosynthesis

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

The concentration of this compound can vary significantly depending on the source and the method of production. While challenging to quantify in natural plant sources due to complex matrices, heterologous biosynthesis systems offer a more controlled environment for production and measurement.

| Source / System | Compound | Concentration / Titer | Reference |

| Streptomyces albus (pGR strain) | This compound | 3.74 ± 0.55 µg/L | [2] |

| Streptomyces albus (pGR strain) | Liquiritigenin (precursor) | 40.48 ± 1.81 µg/L | [2] |

| Streptomyces albus (pGR strain) | p-Coumaric acid | 694.65 ± 9.52 µg/L | [2] |

| Cicer arietinum sprouts (untreated) | Total Flavonoids | ~100-200 µg/mL | [3] |

| Cicer arietinum sprouts (elicitor-treated) | Total Isoflavones | Increased content observed | [1] |

Experimental Protocols

Extraction of Flavonoids from Cicer arietinum Seeds (General Protocol)

This protocol is a general method for the extraction of flavonoids from chickpea seeds and can be adapted for the enrichment of this compound.

-

Sample Preparation: Obtain dry chickpea seeds. Grind the seeds into a fine powder using a laboratory mill.

-

Maceration: Suspend the powdered seed material in 80% methanol (1:10 w/v).

-

Extraction: Agitate the mixture on an orbital shaker at room temperature for 24 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate flavonoids based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the analysis of phenolic compounds, including flavonoids like this compound.

-

Instrumentation: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV or Diode Array Detector (DAD).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 15% B

-

5-20 min: 20% B

-

20-35 min: 50% B

-

35-45 min: 80% B

-

45-50 min: 100% B

-

50-55 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm for flavanonols.

-

Quantification: Based on a calibration curve generated using an authentic this compound standard.

Workflow for Extraction and Analysis

Caption: General workflow for this compound extraction and quantification.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is commonly used to evaluate the antioxidant potential of natural products.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

-

Sample Preparation: Dissolve the this compound-containing extract or pure compound in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well microplate, add 20 µL of each sample concentration to 180 µL of the DPPH solution. A blank well should contain 20 µL of methanol and 180 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

Biological Activities and Signaling Pathways

This compound, like many flavonoids, exhibits a range of biological activities that are of interest for drug development. These activities are often attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways involved in inflammation and carcinogenesis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[4] Flavonoids, including likely this compound, can inhibit this pathway, often by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[5]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Anticancer Activity

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that is often dysregulated in cancer. This pathway responds to cellular stress and inflammatory cytokines and can regulate cell proliferation, differentiation, and apoptosis.[6]

Stress stimuli activate a cascade of kinases, starting with MAPKKKs (e.g., ASK1, TAK1), which then phosphorylate and activate MAPKKs (MKK3/6). MKK3/6, in turn, phosphorylate and activate p38 MAPK. Activated p38 can then phosphorylate various downstream targets, including transcription factors like AP-1, which can influence gene expression related to cell cycle arrest and apoptosis.[7] Some flavonoids have been shown to modulate the p38 MAPK pathway, which can contribute to their anticancer effects by promoting apoptosis in tumor cells.

Caption: Modulation of the p38 MAPK stress signaling pathway by this compound.

Conclusion and Future Directions

This compound, a flavanonol first identified in chickpeas, represents a valuable natural product with significant potential for further pharmacological investigation. Its well-defined biosynthetic pathway allows for biotechnological production, overcoming the limitations of extraction from natural sources. The established antioxidant and anti-inflammatory properties, likely mediated through the inhibition of key signaling pathways such as NF-κB and modulation of the p38 MAPK cascade, provide a strong rationale for its development as a therapeutic agent.

Future research should focus on several key areas:

-

In-depth Pharmacological Studies: Elucidating the specific molecular targets of this compound and its efficacy in various in vivo models of inflammatory diseases and cancer.

-

Bioavailability and Drug Delivery: Investigating the pharmacokinetics and bioavailability of this compound and developing novel formulations to enhance its delivery and therapeutic efficacy.

-

Synergistic Effects: Exploring the potential synergistic effects of this compound with other phytochemicals or existing therapeutic drugs.

This technical guide provides a foundational resource to stimulate and support these future research endeavors, ultimately aiming to translate the phytochemical knowledge of this compound into tangible benefits for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biochemical Profiling for Antioxidant and Therapeutic Potential of Pakistani Chickpea (Cicer arietinum L.) Genetic Resource [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astragalus membranaceus inhibits inflammation via phospho-P38 mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in advanced glycation end product-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Garbanzol: A Technical Guide on its Role as a Secondary Metabolite for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of garbanzol, a dihydroflavonol with significant potential in pharmacology. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its biosynthesis, pharmacological activities, and underlying mechanisms of action.

Introduction to this compound

This compound, a member of the flavonoid family, is a plant secondary metabolite with a range of documented biological activities.[1] As a trihydroxyflavanone, its chemical structure underpins its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent.[1] This document consolidates the current scientific knowledge on this compound, presenting quantitative data, experimental methodologies, and visual representations of its molecular pathways to facilitate further research and development.

Biosynthesis of this compound

This compound is synthesized in plants and can be heterologously produced in microorganisms through the flavonoid biosynthesis pathway.[1] The biosynthesis begins with the amino acid L-tyrosine and proceeds through several enzymatic steps to form the central intermediate, liquiritigenin. This compound is then synthesized from liquiritigenin.[1]

The key enzymatic conversions in the biosynthesis of this compound are outlined below:

Pharmacological Activities and Quantitative Data

This compound exhibits a spectrum of pharmacological activities. While specific quantitative data for this compound is limited in the current literature, data from structurally related trihydroxyflavones provide valuable insights into its potential efficacy.

| Pharmacological Activity | Assay | Test System | Compound | IC50/EC50 | Reference |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 3',4',5-Trihydroxyflavone | ~12-24 µM (EC50) | [2] |

| MTT Assay | A549 (Lung Cancer) | 3',4',5-Trihydroxyflavone | ~10-50 µM (EC50) | [2][3] | |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 7,3',4'-Trihydroxyflavone | 26.7 µM (IC50) | [4] |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 6,3',4'-Trihydroxyflavone | 22.1 µM (IC50) | [4] | |

| Neuroprotective | MTT Assay (CoCl2-induced hypoxia) | SH-SY5Y Cells | 6,7,4'-Trihydroxyflavanone | Cytoprotective at 40 µM | [5] |

Note: Data for 3',4',5-trihydroxyflavone, 7,3',4'-trihydroxyflavone, and 6,7,4'-trihydroxyflavanone are included as proxies for this compound's potential activity due to structural similarity. Further studies are required to determine the specific IC50/EC50 values for this compound.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of flavonoids like this compound are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

Anti-inflammatory and Anticancer Signaling Pathways

This compound and related flavonoids are hypothesized to exert their anti-inflammatory and anticancer effects by interfering with major signaling cascades such as NF-κB, MAPK, JAK-STAT, and PI3K/Akt.

Resokaempferol, a related compound biosynthesized from liquiritigenin, has been shown to block the activation of the JAK/STAT3 pathway.[1] This suggests a plausible mechanism for this compound's potential anti-inflammatory and antitumor activities. Flavonoids, in general, have been reported to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[6] Furthermore, the PI3K/Akt pathway, a key regulator of cell survival and proliferation, is another potential target for the anticancer effects of flavonoids.[7][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the analysis and bioactivity assessment of flavonoids like this compound.

Extraction and Purification of this compound (General Protocol)

A general protocol for the extraction and purification of flavonoids from plant material is as follows:

HPLC-HRESIMS Analysis

High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (HPLC-HRESIMS) is a powerful technique for the identification and quantification of this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic acid, is employed.

-

Detection: HRESIMS allows for the accurate mass measurement of the parent ion and its fragments, enabling unambiguous identification.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in absorbance at a specific wavelength.

ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to quench this color is measured spectrophotometrically.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay: This assay is commonly performed using RAW 264.7 macrophage cells. The cells are stimulated with lipopolysaccharide (LPS) to induce the production of NO. The inhibitory effect of the test compound on NO production is quantified by measuring the amount of nitrite in the cell culture medium using the Griess reagent.[4][9][10]

Anticancer Activity Assay

MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. This allows for the determination of the cytotoxic effects of a compound on cancer cell lines.

Neuroprotective Activity Assay

Cell-Based Assays: Neuroprotective activity can be assessed using neuronal cell lines such as SH-SY5Y.[5][11] Cells are exposed to a neurotoxic stimulus (e.g., oxidative stress-inducing agents like H2O2 or hypoxia-mimicking agents like CoCl2) in the presence or absence of the test compound. Cell viability is then measured using assays like the MTT assay to determine the protective effect of the compound.[5]

Conclusion

This compound is a promising secondary metabolite with a diverse range of pharmacological activities. While further research is needed to fully elucidate its specific mechanisms of action and to obtain more extensive quantitative data, the existing evidence strongly supports its potential for development as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. De novo biosynthesis of this compound and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Exploration of Garbanzol: A Technical Guide to Molecular Docking Studies with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of in silico molecular docking, with a specific focus on the potential interactions between the natural flavonoid Garbanzol and key protein targets involved in inflammation and cancer. While direct in silico docking studies on this compound are not extensively available in the current literature, this guide leverages data from structurally related flavonoids and compounds isolated from Garcinia kola to elucidate potential mechanisms of action and to provide a framework for future research.

Introduction to this compound and Its Therapeutic Potential

This compound is a flavonoid that has been identified in plants such as Garcinia kola, a plant known in traditional African medicine for its wide range of therapeutic properties.[1] Garcinia kola extracts have demonstrated anti-inflammatory, anti-cancer, and antioxidant activities, suggesting the therapeutic potential of its constituent compounds.[2] Flavonoids, as a class of compounds, are known to interact with various protein targets, thereby modulating cellular signaling pathways. This guide explores the use of in silico molecular docking to predict and analyze the binding of this compound to proteins implicated in disease, offering a cost-effective and time-efficient approach to drug discovery.

Data Presentation: Docking Scores and Interactions of Related Flavonoids

Due to the limited availability of specific in silico docking data for this compound, this section presents quantitative data from docking studies of Kolaviron, a biflavonoid from Garcinia kola, and other relevant flavonoids with key anti-inflammatory and anti-cancer protein targets. This data serves as a proxy to infer the potential binding affinities and interaction patterns of this compound.

Table 1: Molecular Docking Data of Kolaviron with Cyclooxygenase-2 (COX-2)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Kolaviron | COX-2 | -8.1 | Not explicitly stated | [2] |

Table 2: Molecular Docking Data of Flavonoids with Anti-Inflammatory and Anti-Cancer Targets

| Flavonoid | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| Myricetin | Bcl-2 | -7.3 | Phe63 | [3] |

| Galangin | Bcl-2 | -7.3 | Arg66, Tyr67, Phe63 | [3] |

| Fisetin | Bcl-xl | -8.8 | Asp133, Arg139, Glu129, Gly138 | [1][3] |

| Quercetin | Caspase-3 | -236 KJ/mol | Not explicitly stated | [4] |

| Galangin | COX-2 | -9.4 | VAL-349, TYR-385 | [5] |

| Quercetin | 5-LOX | Not explicitly stated | Not explicitly stated | [6] |

| Quercetin | TNF-α | -6.3 | Not explicitly stated | [7] |

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for performing in silico molecular docking studies, primarily using AutoDock, a widely used open-source software. This protocol is designed to be a practical guide for researchers new to computational drug design.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target protein is a critical first step for a successful docking simulation.

3.1.1. Ligand Preparation:

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem in SDF format.

-

Format Conversion and Optimization: Convert the SDF file to a PDB file using a tool like Open Babel.

-

Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or PyRx to obtain a stable conformation.

-

PDBQT Format Conversion: Convert the optimized PDB file to the PDBQT format using AutoDockTools. This format includes partial charges and atom types necessary for AutoDock.

3.1.2. Protein Preparation:

-

Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2, Bcl-2) from the Protein Data Bank (PDB).

-

Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using a molecular visualization tool like PyMOL or Discovery Studio.

-

Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Assign partial charges to the protein atoms.

-

PDBQT Format Conversion: Convert the prepared protein PDB file to the PDBQT format using AutoDockTools.

Molecular Docking Simulation

3.2.1. Grid Box Generation:

-

Define the Binding Site: Identify the active site of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.

-

Set Grid Parameters: In AutoDockTools, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.

-

Generate Grid Parameter File (.gpf): Create a grid parameter file that contains the information about the grid box and the atom types of the ligand.

3.2.2. Running AutoGrid:

-